molecular formula C11H19NO2 B2454193 Methyl 1-cyclopentylpyrrolidine-2-carboxylate CAS No. 1485728-95-7

Methyl 1-cyclopentylpyrrolidine-2-carboxylate

Cat. No.: B2454193
CAS No.: 1485728-95-7
M. Wt: 197.278
InChI Key: KQAXCXNWYARQJT-UHFFFAOYSA-N
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Description

Methyl 1-cyclopentylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyclopentylpyrrolidine-2-carboxylate typically involves the esterification of 1-cyclopentylpyrrolidine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-temperature and high-pressure reactors can facilitate the esterification process, resulting in higher throughput and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclopentylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-cyclopentylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-cyclopentylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The compound’s cyclopentyl and pyrrolidine moieties contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methylpyrrole-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl salicylate

Uniqueness

Methyl 1-cyclopentylpyrrolidine-2-carboxylate is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development .

Properties

IUPAC Name

methyl 1-cyclopentylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-14-11(13)10-7-4-8-12(10)9-5-2-3-6-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAXCXNWYARQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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